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Abstract
Cyclin-dependent kinase inhibitor 1B (CDKN1B), widely known as p27Kip1, is a critical

regulator of cell cycle progression, acting primarily as a gatekeeper for the G1 to S phase

transition.[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its

primary function involves binding to and inhibiting the activity of cyclin-CDK complexes, thereby

halting cell division.[2][3] Dysregulation of p27, often through post-translational modifications

and subsequent degradation rather than genetic mutation, is a common feature in a multitude

of human cancers, correlating with poor prognosis.[4] This guide provides a detailed

examination of the structural biology of p27, its functional domains, regulatory post-translational

modifications, and the experimental methodologies used to elucidate these features.

CDKN1B (p27Kip1) Protein Structure
The human CDKN1B gene, located on chromosome 12p13, encodes a 198-amino acid protein

with a molecular weight of approximately 22 kDa.[5][6] Structurally, p27 is classified as an

intrinsically disordered protein (IDP), meaning it lacks a fixed tertiary structure when in

isolation.[1][6][7] This inherent flexibility is crucial for its function, allowing it to interact with a

wide array of binding partners and adopt a more ordered conformation upon binding,

particularly to its primary targets, the cyclin-CDK complexes.[7][8]

Primary Structure: A 198-amino acid polypeptide chain.
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Secondary and Tertiary Structure: Largely unstructured in its unbound state. Upon binding to

a cyclin-CDK complex, its N-terminal kinase inhibitory domain folds into a stable structure.[8]

[9] The C-terminal region remains largely disordered, facilitating interactions with other

regulatory proteins.[7]

Quaternary Structure: p27 functions by forming ternary complexes with both a cyclin (e.g.,

cyclin A, D, or E) and a cyclin-dependent kinase (e.g., CDK2, CDK4).[3][10] It makes distinct

contacts with both subunits of the complex to mediate its inhibitory effect.[8][9]

Functional Domains and Key Residues
The multifaceted regulatory functions of p27 are governed by its distinct functional domains

and key amino acid residues that are subject to post-translational modifications.

N-Terminal Kinase Inhibitory Domain (KID)
The N-terminal portion of p27 (approximately residues 25-93) constitutes the Kinase Inhibitory

Domain (KID), which is essential for its cell cycle inhibitory function.[7] This domain is

conserved among the Cip/Kip family members and is sufficient for binding and inactivating

cyclin-CDK complexes.[7][11] The KID can be further subdivided:

Domain 1 (D1) / Cyclin-Binding Subdomain: This region interacts with the conserved cyclin

box on the cyclin subunit.[8][12]

Linker Helix (LH): A helical region that connects the D1 and D2 subdomains.[12]

Domain 2 (D2) / CDK-Binding Subdomain: This subdomain inserts directly into the catalytic

cleft of the CDK, mimicking ATP binding and blocking the kinase's catalytic activity.[6][11]

C-Terminal Domain
The C-terminal half of p27 is intrinsically disordered and houses several crucial regulatory

elements:

Nuclear Localization Signal (NLS): A putative bipartite NLS near the C-terminus

(approximately residues 153-169) is responsible for the protein's import into the nucleus,

where it primarily exerts its inhibitory function.[5]
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Binding Sites for Other Proteins: This disordered region facilitates interactions with proteins

involved in its degradation and localization, such as components of the ubiquitin-proteasome

pathway.[6]

Post-Translational Modification Sites
The activity, stability, and subcellular localization of p27 are tightly regulated by a complex

series of post-translational modifications (PTMs), primarily phosphorylation.[1][13]

Tyrosine (Tyr) Phosphorylation (Y74, Y88, Y89): Phosphorylation at Y88 and Y89 by non-

receptor tyrosine kinases can reduce p27's ability to inhibit CDK2 but is required for its

assembly into active cyclin D-CDK4 complexes.[1][3]

Threonine (Thr) Phosphorylation (T187): This is a key phosphorylation event.

Phosphorylation at T187 by active cyclin E/A-CDK2 complexes marks p27 for recognition by

the F-box protein Skp2, a component of the SCF E3 ubiquitin ligase complex.[2][14][15] This

leads to its ubiquitination and subsequent degradation by the proteasome, a critical step for

S-phase entry.

Threonine (Thr) Phosphorylation (T198): Phosphorylation at this site, often by kinases like

Akt/PKB, promotes the interaction of p27 with 14-3-3 proteins, leading to its sequestration in

the cytoplasm and functional inactivation as a nuclear CDK inhibitor.[3]

Quantitative Data Summary
The following table summarizes the key domains and modification sites within the 198-amino

acid human p27Kip1 protein.
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Feature Residue Positions Function

Domains

Kinase Inhibitory Domain (KID) ~25 - 93
Binds and inhibits Cyclin-CDK

complexes.[7]

Nuclear Localization Signal

(NLS)
~153 - 169 Mediates nuclear import.[5]

Phosphorylation Sites

Tyrosine 74 (Y74) 74

Phosphorylation by tyrosine

kinases modulates CDK

inhibition.[1][6]

Tyrosine 88 (Y88) 88

Phosphorylation required for

cyclin D-CDK4 assembly and

activation.[1][3]

Tyrosine 89 (Y89) 89

Phosphorylation required for

cyclin D-CDK4 assembly and

activation.[3]

Threonine 187 (T187) 187

Phosphorylation by CDK2

targets p27 for ubiquitination

and degradation.[2][14]

Threonine 198 (T198) 198

Phosphorylation by Akt

promotes cytoplasmic

sequestration.[3]

Visualizations: Diagrams and Workflows
Diagram 1: Domain Architecture of CDKN1B (p27Kip1)
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Caption: Linear domain map of p27Kip1 showing the KID and key phosphorylation sites.

Diagram 2: CDKN1B (p27Kip1) Regulatory Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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